physicochemical properties of 2-(2-Bromophenyl)pyrrolidine hydrochloride
physicochemical properties of 2-(2-Bromophenyl)pyrrolidine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)pyrrolidine Hydrochloride
Foreword
This technical guide provides a comprehensive overview of the core . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the scientific principles behind these properties, their critical importance in the pharmaceutical context, and the experimental methodologies used for their determination. As a Senior Application Scientist, the aim is to offer not just data, but actionable insights and a framework for robust scientific investigation.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any active pharmaceutical ingredient (API) is to confirm its identity and structure. 2-(2-Bromophenyl)pyrrolidine hydrochloride is a pyrrolidine derivative with a bromophenyl substituent at the 2-position.
Table 1: Chemical Identity of 2-(2-Bromophenyl)pyrrolidine and its Hydrochloride Salt
| Identifier | 2-(2-Bromophenyl)pyrrolidine (Free Base) | 2-(2-Bromophenyl)pyrrolidine Hydrochloride |
| Chemical Structure | Br | / C---C / C C \ / C=C |
| Molecular Formula | C10H12BrN[1][2] | C10H13BrClN |
| Molecular Weight | 226.11 g/mol [1][2] | 262.57 g/mol [3] |
| CAS Number | 129540-24-5[1][2] | 1224945-39-4 ((S)-enantiomer)[4][5] |
| InChIKey | BSLGMIVYENBFFY-UHFFFAOYSA-N[1][2] | Not explicitly found for the racemate HCl, varies by salt/isomer. |
Note: The hydrochloride salt introduces a chloride counter-ion and protonates the pyrrolidine nitrogen, which significantly influences properties like solubility.
Critical Physicochemical Parameters for Drug Development
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Understanding these parameters is paramount for predicting its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and for successful formulation development.
Acidity Constant (pKa)
The pKa is arguably one of the most critical parameters for an ionizable drug. It dictates the degree of ionization at a given pH, which in turn affects solubility, permeability across biological membranes, and receptor binding.
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Scientific Rationale : 2-(2-Bromophenyl)pyrrolidine contains a secondary amine within the pyrrolidine ring, which is basic. As a hydrochloride salt, this amine is protonated. The pKa value refers to the equilibrium between this protonated (conjugate acid) form and the neutral (free base) form. This equilibrium is crucial because the charged, protonated form is generally more water-soluble, while the neutral, uncharged form is more lipid-soluble and thus more likely to permeate cell membranes.[6][7] Knowing the pKa allows researchers to predict the predominant species at physiological pH (~7.4), in the stomach (pH ~1-3), and in the intestine (pH ~5-7).[7]
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Reported Value : A predicted pKa for the free base is 9.45 ± 0.10 [2]. This value indicates that the pyrrolidine nitrogen is a moderately strong base. At physiological pH 7.4, the compound will exist predominantly in its protonated, charged form.
Solubility
Solubility is the extent to which a compound dissolves in a solvent to give a homogeneous solution. For oral drug delivery, aqueous solubility is a prerequisite for absorption.
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Scientific Rationale : The hydrochloride salt form is utilized specifically to enhance the aqueous solubility of the basic parent compound. The protonated amine can form stronger interactions with water molecules compared to the free base. However, the solubility of a hydrochloride salt can be pH-dependent.[8] At low pH, the equilibrium is shifted towards the protonated, more soluble form. As the pH increases towards and beyond the pKa, the less soluble free base can precipitate out of solution. Therefore, determining solubility across a physiologically relevant pH range (1.2 to 6.8) is a standard requirement for biopharmaceutical classification.[9][10]
Lipophilicity (LogP/LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross lipid bilayers, such as the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
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Scientific Rationale : LogP measures the partitioning of the neutral species. For an ionizable compound like this, the distribution coefficient (LogD) is more relevant as it considers all species (ionized and un-ionized) at a specific pH. A LogP/LogD value that is too low may result in poor membrane permeability and high renal clearance, while a value that is too high can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity. An optimal balance is required for a successful drug candidate.
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Reported Value : Specific experimental LogP or LogD values for 2-(2-Bromophenyl)pyrrolidine hydrochloride were not found. The presence of the bromophenyl group suggests a significant degree of lipophilicity.
Table 2: Summary of Key Physicochemical Properties
| Property | Reported/Predicted Value | Significance in Drug Development |
| pKa (predicted, free base) | 9.45 ± 0.10[2] | Determines ionization state at physiological pH, impacting solubility and permeability. |
| Aqueous Solubility | Data not available. Expected to be pH-dependent. | Crucial for absorption from the gastrointestinal tract. A key BCS parameter.[11] |
| LogP / LogD | Data not available. | Predicts membrane permeability, protein binding, and potential for toxicity. |
| Boiling Point (free base) | 274 °C[2] | Indicator of volatility. Relevant for manufacturing and stability assessment. |
| Appearance (free base) | Colorless to light yellow Liquid[2] | Basic physical identification. |
Experimental Determination Protocols
To ensure scientific integrity, physicochemical properties must be determined using validated experimental methods. The following sections detail standard protocols for characterizing a compound like 2-(2-Bromophenyl)pyrrolidine hydrochloride.
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[12][13] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[7][14]
Methodology
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System Calibration : Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[14]
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Sample Preparation : Accurately weigh and dissolve 2-(2-Bromophenyl)pyrrolidine hydrochloride in high-purity water to a known concentration (e.g., 1-10 mM). A co-solvent may be used if solubility is limited, but this requires extrapolation to determine the aqueous pKa.[13]
-
Ionic Strength Adjustment : Add a background electrolyte like 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[14]
-
Titration :
-
Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C).
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[14]
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[14]
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[9] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached.
Methodology
-
Buffer Preparation : Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[9]
-
Sample Addition : Add an excess amount of 2-(2-Bromophenyl)pyrrolidine hydrochloride to a vial containing a known volume of a specific buffer. The excess solid is crucial to ensure saturation.
-
Equilibration : Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C) to simulate physiological conditions.[10] Agitate for a predetermined time (e.g., 24-48 hours), which should be sufficient to reach equilibrium.
-
Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (with a filter that does not bind the compound).
-
Quantification : Accurately dilute a sample of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid State Analysis : It is good practice to analyze the remaining solid (e.g., by XRPD) to ensure the compound has not changed its solid form (e.g., converted from a salt to the free base) during the experiment.[9]
Diagram: Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility by the shake-flask method.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[16]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated place.[15][17] For long-term storage, refrigeration (2-8°C) and protection from light may be recommended to prevent degradation.[2]
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Stability : As a hydrochloride salt, the compound is generally more stable than its free base form. However, stability studies should be conducted to assess its degradation profile under various stress conditions (e.g., heat, humidity, light, and different pH values).
Conclusion
2-(2-Bromophenyl)pyrrolidine hydrochloride is a molecule with physicochemical properties that are characteristic of a basic amine salt. Its predicted pKa of ~9.45 suggests it will be predominantly ionized and water-soluble at physiological pH. The key properties of pKa, solubility, and lipophilicity are interdependent and collectively dictate the compound's biopharmaceutical behavior. While specific experimental data is limited in public literature, this guide provides the scientific rationale and robust, validated protocols necessary for its comprehensive characterization. Such a thorough understanding is a non-negotiable prerequisite for advancing any compound through the rigorous pipeline of drug discovery and development.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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ZaiQi Bio-Tech. 2-(2-bromophenyl)pyrrolidine| CAS No:129540-24-5. Available from: [Link]
- Yildiz, E., & Ocal, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 46-50.
- Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 765, 1-15.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122.
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]
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PubChem. 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride. Available from: [Link]
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PubChem. 2-(4-Bromothiophen-2-yl)pyrrolidine hydrochloride. Available from: [Link]
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